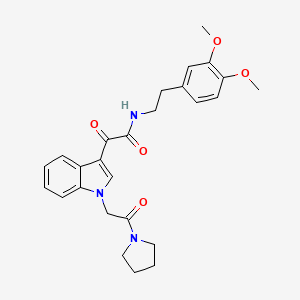

N-(3,4-dimethoxyphenethyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide

Descripción

N-(3,4-dimethoxyphenethyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide is a structurally complex molecule featuring:

Propiedades

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29N3O5/c1-33-22-10-9-18(15-23(22)34-2)11-12-27-26(32)25(31)20-16-29(21-8-4-3-7-19(20)21)17-24(30)28-13-5-6-14-28/h3-4,7-10,15-16H,5-6,11-14,17H2,1-2H3,(H,27,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEMBODVYJVRKHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the indole core One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes. The process would involve careful control of reaction conditions, such as temperature, pressure, and pH, to ensure the purity and yield of the final product. Purification techniques like recrystallization or chromatography might be employed to achieve the desired quality.

Análisis De Reacciones Químicas

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to hydroxyl groups under specific conditions.

Reduction: The carbonyl group in the acetamide can be reduced to an amine.

Substitution: The indole and pyrrolidine rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Electrophiles like bromine (Br2) or acyl chlorides can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of hydroxylated derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of halogenated or acylated derivatives.

Aplicaciones Científicas De Investigación

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: Its interaction with biological targets can be studied to understand its effects on cellular processes.

Medicine: It may have therapeutic potential and could be investigated for its pharmacological properties.

Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mecanismo De Acción

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The indole and pyrrolidine rings can bind to receptors or enzymes, influencing various biochemical pathways. The exact mechanism would depend on the biological context and the specific targets involved.

Comparación Con Compuestos Similares

Table 1: Key Structural and Physicochemical Comparisons

Key Structural Differences and Implications

Aromatic Substituents: The 3,4-dimethoxyphenethyl group in the target compound increases lipophilicity compared to the dihydrodioxin analog in , which may favor blood-brain barrier penetration.

Indole Modifications :

- The pyrrolidin-1-yl ethyl side chain at the indole N1 position distinguishes the target compound from derivatives like Compound 2 in , which lack this substituent. This group may enhance interactions with charged residues in target proteins.

Linker Variations: The 2-oxoacetamide linker is conserved across most analogs, but substitutions (e.g., thiazolidinone in or benzo[cd]indole in ) modify steric and electronic properties.

Physicochemical and Predictive Data

- Collision Cross Section (CCS): The thiazolidinone analog exhibits a CCS of 223.9 Ų (M+H+), suggesting a compact conformation compared to bulkier derivatives. The target compound’s CCS is likely higher due to its methoxy and pyrrolidine groups.

- Solubility : The dihydrodioxin analog may exhibit improved aqueous solubility over the target compound due to its oxygen-rich aromatic system.

Actividad Biológica

N-(3,4-dimethoxyphenethyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide, a complex organic compound, has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 591.68 g/mol. It features multiple functional groups that contribute to its biological activity.

| Property | Details |

|---|---|

| Molecular Formula | C30H33N5O6S |

| Molecular Weight | 591.68 g/mol |

| CAS Number | 865655-34-1 |

| IUPAC Name | N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2,4-dioxo-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]thieno[3,2-d]pyrimidin-3-yl]acetamide |

Research indicates that this compound may interact with various biological targets, influencing several pathways:

- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting prolyl oligopeptidase (PREP), an enzyme involved in neuropeptide metabolism. In vitro studies demonstrated that it modulates the dimerization of α-synuclein, a protein linked to neurodegenerative diseases such as Parkinson's disease .

- Antioxidant Properties : It has been observed to reduce reactive oxygen species (ROS) production in cellular models, suggesting its role as an antioxidant agent that may protect against oxidative stress-related damage .

- Cytotoxic Effects : Preliminary studies indicate that the compound exhibits cytotoxicity against certain cancer cell lines, although specific mechanisms remain to be fully elucidated .

Case Studies and Experimental Results

A series of experiments have provided insights into the compound's biological effects:

- In Vitro Studies : In a study assessing the effects on α-synuclein aggregation, the compound significantly reduced dimer formation in cellular models, highlighting its potential as a therapeutic agent for neurodegenerative conditions .

- Cytotoxic Evaluation : A synthesis and evaluation study found that derivatives of the compound displayed varying degrees of cytotoxicity against human cancer cell lines. Notably, some derivatives had IC50 values in the low micromolar range, indicating potent activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.